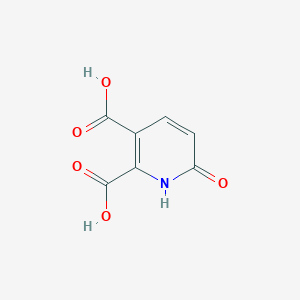

6-oxo-1H-pyridine-2,3-dicarboxylic acid

Descripción

Structure

3D Structure

Propiedades

Número CAS |

7596-64-7 |

|---|---|

Fórmula molecular |

C7H5NO5 |

Peso molecular |

183.12 g/mol |

Nombre IUPAC |

6-oxo-1H-pyridine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C7H5NO5/c9-4-2-1-3(6(10)11)5(8-4)7(12)13/h1-2H,(H,8,9)(H,10,11)(H,12,13) |

Clave InChI |

ZFPMYAUSXJJFFE-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)NC(=C1C(=O)O)C(=O)O |

SMILES canónico |

C1=CC(=O)NC(=C1C(=O)O)C(=O)O |

Otros números CAS |

7596-64-7 |

Sinónimos |

6-hydroxyquinolinate 6-hydroxyquinolinic acid 8-hydroxyquinolinate |

Origen del producto |

United States |

Synthetic Methodologies for 6 Oxo 1h Pyridine 2,3 Dicarboxylic Acid and Its Derivatives

Classical Chemical Synthesis Routes

Classical synthesis provides the fundamental framework for obtaining pyridone carboxylic acids. These routes often rely on well-established organic reactions, including the oxidative cleavage of fused ring systems and the construction of the pyridine (B92270) ring from acyclic precursors.

Oxidation Reactions of Precursors

A primary strategy for synthesizing pyridine-2,3-dicarboxylic acids is the oxidative cleavage of the benzene (B151609) ring of a quinoline (B57606) core. This approach maintains the integrity of the pyridine ring while transforming the adjacent carbocycle into two carboxylic acid groups.

The direct oxidation of quinolin-2-ol (also known as 2-quinolone or carbostyril) to yield 6-oxo-1H-pyridine-2,3-dicarboxylic acid is not extensively documented in prominent chemical literature. Methodologies predominantly focus on the oxidation of the parent quinoline molecule or its substituted derivatives.

The oxidation of quinoline and its derivatives is a well-established and versatile method for preparing pyridine-2,3-dicarboxylic acids (also known as quinolinic acid). Various oxidizing agents and reaction systems have been developed to achieve this transformation efficiently.

One effective method involves the oxidation of quinoline using a chlorate (B79027) salt in an acidic aqueous medium. google.com The yield of this reaction can be significantly improved by the presence of a cupric compound, such as cupric sulfate. google.comresearchgate.net Optimal reaction conditions have been identified as a molar ratio of quinoline:sodium chlorate:cupric sulfate:concentrated sulfuric acid of 1:3.5:1:1.5, conducted at 103°C for 12 hours, which can produce pyridine-2,3-dicarboxylic acid with a yield of 67.3%. researchgate.net Without the cupric catalyst, yields are considerably lower, in the range of 24-26%. google.com

Another robust method employs hydrogen peroxide in the presence of an aqueous base to oxidize substituted quinolines. epo.orggoogle.com This approach is particularly useful for synthesizing derivatives that may not be stable under harsh acidic conditions. For example, 5-ethyl-pyridine-2,3-dicarboxylic acid can be prepared from 3-ethyl-8-hydroxyquinoline using aqueous sodium or potassium hydroxide (B78521) as the base at temperatures between 75°C and 90°C. epo.org

Furthermore, halogenated pyridine-2,3-dicarboxylic acids can be synthesized by oxidizing the corresponding halogenated quinolines. thieme-connect.com Two effective methods for this are:

Ozonolysis at 0°C, followed by treatment with hydrogen peroxide in a basic solution. thieme-connect.com

Oxidation with ruthenium tetroxide, generated catalytically from ruthenium(IV) oxide and sodium hypochlorite. thieme-connect.com These methods have successfully produced 5- and 6-halogenated pyridine-2,3-dicarboxylic acids with yields ranging from 46-71%. thieme-connect.com

| Precursor | Oxidizing Agent(s) | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Quinoline | Sodium Chlorate | Cupric Sulfate, H₂SO₄, 103°C, 12h | Pyridine-2,3-dicarboxylic acid | 67.3% | researchgate.net |

| Quinoline | Chlorate Salt | Aqueous Acid | Pyridine-2,3-dicarboxylic acid | 24-26% | google.com |

| 3-Ethyl-8-hydroxyquinoline | Hydrogen Peroxide | Aqueous NaOH or KOH, 75-90°C | 5-Ethyl-pyridine-2,3-dicarboxylic acid | Not specified | epo.org |

| Halogenated Quinoline | O₃, then H₂O₂ | NaOH, Reflux | Halogenated Pyridine-2,3-dicarboxylic acid | 46-71% | thieme-connect.com |

| Halogenated Quinoline | Sodium Hypochlorite | RuO₂ (catalytic) | Halogenated Pyridine-2,3-dicarboxylic acid | 46-71% | thieme-connect.com |

Condensation and Cyclization Reactions

The construction of the pyridone ring system can also be accomplished through condensation and cyclization reactions of acyclic or heterocyclic precursors. These methods offer a high degree of flexibility for introducing various substituents onto the target molecule. For instance, functionalized 2-pyridone-3-carboxylic acids can be synthesized via a three-component reaction involving 3-formylchromone, primary amines, and Meldrum's acid. nih.gov

Another relevant approach involves the condensation of pyridine-2,6-dicarbonyl dichloride with various aromatic amines. nih.gov This Schotten-Baumann-type reaction, typically performed in the presence of a base like triethylamine, yields a range of symmetrical pyridine-2,6-dicarboxamide derivatives. While this method builds upon a pre-existing pyridine dicarboxylic acid, it demonstrates a key condensation strategy for creating complex derivatives. nih.gov

Transformations from Related Pyridine Carboxylic Acids

Derivatives of this compound can be synthesized by chemically modifying other pyridine carboxylic acids. A key example is the transformation of a chloro-substituted pyridine into a pyridone. The synthesis of 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is achieved by first hydrolyzing 2-chloro-1,2-dihydropyridine-3-carboxylic acid in aqueous acetic acid under reflux. nih.gov The resulting 2-oxo-1,2-dihydropyridine-3-carboxylic acid is then N-alkylated using benzyl (B1604629) bromide and potassium carbonate in DMF to afford the final product. nih.gov This two-step process highlights the utility of nucleophilic substitution and subsequent functionalization in accessing specific pyridone derivatives.

Synthesis of Pyridone and Dihydropyridine (B1217469) Systems

The synthesis of the core pyridone and dihydropyridine structures is fundamental to accessing the target compound and its analogues. Various methodologies have been developed to construct these heterocyclic systems.

One versatile method involves the hydrolysis of 2-chloropyridine (B119429) derivatives. For example, refluxing 2-chloro-1,2-dihydropyridine-3-carboxylic acid in 70% aqueous acetic acid yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid. nih.gov This pyridone can then serve as a scaffold for further modifications, such as N-alkylation to introduce substituents at the ring nitrogen. nih.gov

Multi-component reactions also provide an efficient route to highly functionalized pyridones. As mentioned previously, the reaction between 3-formylchromone, primary amines, and Meldrum's acid is a productive pathway for preparing novel 2-pyridone derivatives. nih.gov These reactions are valuable for creating molecular diversity and exploring structure-activity relationships in medicinal chemistry.

| Precursor(s) | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-1,2-dihydropyridine-3-carboxylic acid | 1) 70% Acetic Acid, Reflux 2) Benzyl bromide, K₂CO₃, DMF | 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 67% | nih.gov |

| 3-Formylchromone, Primary Amines, Meldrum's Acid | Multi-component reaction | Functionalized 2-pyridone-3-carboxylic acids | Not specified | nih.gov |

| Pyridine-2,6-dicarbonyl dichloride, Aromatic Amine | Triethylamine, DCM/THF | Symmetrical Pyridine-2,6-dicarboxamides | Not specified | nih.gov |

Green Chemistry and Sustainable Synthesis Techniques

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its derivatives has benefited from these advancements, with several sustainable techniques being explored.

Microbial Hydroxylation Processes

Microbial transformations offer an environmentally benign alternative to traditional chemical reactions. One notable application in this area is the regioselective hydroxylation of pyridinecarboxylic acids. Research has demonstrated that the microorganism Alcaligenes faecalis (DSM 6269), when grown on pyridine-2-carboxylic acid (picolinic acid), can effectively induce hydroxylation at the 6-position. rsc.org This biotransformation yields 6-oxo-1,6-dihydropyridine-2-carboxylic acid, a direct precursor to the target molecule, on a preparative scale. rsc.org This enzymatic process operates under mild conditions and exhibits high specificity, avoiding the need for harsh reagents and protecting groups often required in classical chemical synthesis.

Another related microbial process involves the synthesis of 3,6-dihydroxypicolinic acid (3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid), which has been identified as an intermediate in the metabolism of picolinic acid by several microorganisms. nih.gov While not a direct synthesis of the title compound, it highlights the capability of microbial systems to hydroxylate the pyridine ring at multiple positions.

Catalyst-Free and Solvent-Free Ball Milling Methods

Mechanochemistry, particularly ball milling, has emerged as a powerful green chemistry tool that allows for solvent-free or low-solvent reactions, often with reduced reaction times and energy consumption. While specific research on the direct synthesis of this compound via ball milling is limited, the technique has been successfully applied to related pyridine dicarboxylic acid systems. sciforum.netresearchgate.net

For instance, a novel proton transfer compound, pyridine-2-aminium-6-methyl pyridine-2,6-dicarboxylate, was synthesized by reacting 2,6-pyridinedicarboxylic acid with 2-amino-6-methyl-pyridine in a 1:1 molar ratio under ball milling conditions without any solvent. sciforum.net This demonstrates the feasibility of using mechanochemistry for reactions involving pyridine dicarboxylic acids. Furthermore, the synthesis of various N-heterocycles, including quinoline and imidazo[1,2-a]pyridine (B132010) derivatives, has been achieved efficiently under solvent-free ball milling conditions, highlighting the broad applicability of this technique in heterocyclic chemistry. nih.govrsc.org These examples suggest a strong potential for developing a direct, solvent-free ball milling synthesis for this compound and its derivatives.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a method of synthesizing crystalline materials from aqueous solutions under high temperature and pressure. This technique is widely used for the preparation of coordination polymers and metal-organic frameworks (MOFs), where pyridine dicarboxylic acids often serve as organic linkers. researchgate.netrsc.org

The compound 6-hydroxynicotinic acid (an isomer of the title compound) has been used to generate novel lanthanide-organic coordination polymeric networks. sigmaaldrich.com Similarly, pyridine-2,6-dicarboxylic acid and its N-oxide derivative have been employed in the hydrothermal synthesis of various metal complexes, forming 1D, 2D, and 3D frameworks. researchgate.netresearchgate.netrsc.org In some cases, these high-temperature aqueous conditions can lead to in situ modifications of the ligand, such as decarboxylation. rsc.org While often used for creating supramolecular structures rather than for synthesizing the organic ligand itself, the stability and reactivity of compounds like this compound under hydrothermal conditions are critical for their application in materials science. nih.govosti.gov

Synthesis Strategies for Key Analogs and Substituted Derivatives

The functional groups of this compound provide multiple sites for derivatization, allowing for the synthesis of a wide range of analogs with tailored properties.

Regioselective Functional Group Derivatization

The presence of two carboxylic acid groups and an N-H group on the pyridone ring allows for selective chemical modifications.

Esterification and Amidation: The carboxylic acid groups can be converted to esters or amides. For example, pyridine-2,6-dicarboxylic acid can be converted to its corresponding dicarbonyl dichloride, which then reacts with alcohols or amines to form esters or amides, respectively. mdpi.comnih.gov This two-step process allows for the introduction of various functional groups. A general procedure involves treating the dicarboxylic acid with oxalyl chloride and a catalytic amount of DMF to form the acyl chloride, which is then reacted with the desired nucleophile. nih.gov

N-Alkylation: The nitrogen atom of the pyridone ring can be alkylated. For instance, 1,6-dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid is a known N-methylated analog. sigmaaldrich.com

The following table summarizes examples of derivatization reactions on related pyridine dicarboxylic acids, which serve as models for the potential derivatization of this compound.

| Starting Material | Reagents | Product | Reaction Type |

| Pyridine-2,6-dicarbonyl dichloride | Methanol, Triethylamine, CuCl₂ | (HNEt₃)[Cu(pydicMe₂)Cl₃] | One-pot esterification and complexation |

| Pyridine-2,6-dicarbonyl dichloride | Phenol, Triethylamine, CuCl₂ | (HNEt₃)[Cu(pydicPh₂)Cl₃] | One-pot esterification and complexation |

| Pyridine-2,6-dicarboxylic acid | Oxalyl chloride, then aromatic amines | N,N'-di(aryl)pyridine-2,6-dicarboxamides | Amidation |

Construction of Fused Heterocyclic Systems

The adjacent carboxylic acid groups on the this compound scaffold are ideally positioned for cyclization reactions to form fused heterocyclic systems. This strategy has been effectively used with related pyridine-2,3-dicarboximides.

For example, pyridine-2,3-dicarboximides can undergo regioselective reduction or Grignard addition to form α-hydroxylactams. rsc.org These intermediates then undergo acid-catalyzed cyclodehydration to yield novel pyrido[2',3' : 3,4]-pyrrolo fused heterocyclic systems. rsc.org This demonstrates a pathway where the dicarboxyl functionality is first converted to an imide and then used as a foundation for building additional fused rings.

Another common strategy involves the reaction of dicarbonyl compounds with dinucleophiles. For instance, reacting 1,2,3-triazole dicarbonyl species with hydrazine (B178648) hydrate (B1144303) is a common method to produce fused 1,2,3-triazolo[4,5-d]pyridazines. nih.gov Similarly, cascade reactions, such as an aza-Wittig reaction followed by a 6π-electrocyclization, provide a modern approach to constructing dihydropyridine rings, which can be part of a larger fused system. acs.org These methodologies highlight the potential of using the dicarboxylic acid groups of the title compound as electrophilic partners in cyclization reactions to create diverse and complex fused heterocycles. mdpi.comresearchgate.net

Chemical Reactivity and Transformations of 6 Oxo 1h Pyridine 2,3 Dicarboxylic Acid

Reactivity of the Pyridone Ring System

Detailed research findings on the specific electrophilic and nucleophilic substitution patterns, as well as oxidation, reduction, and acylation reactions for 6-oxo-1H-pyridine-2,3-dicarboxylic acid, are not extensively documented in publicly available literature. The reactivity of the pyridone core is influenced by the presence of both the electron-withdrawing carboxylic acid groups and the electron-donating character of the pyridone nitrogen, creating a complex electronic environment. However, specific experimental data on these transformations for the title compound are scarce.

Specific studies detailing the electrophilic and nucleophilic substitution patterns on the pyridone ring of this compound are not readily found in the surveyed scientific literature.

Information regarding the specific oxidation and reduction pathways of the pyridone ring system in this compound is not available in the reviewed literature.

Direct acylation reactions on the pyridone ring of this compound have not been specifically reported in the available scientific literature.

Transformations of Carboxylic Acid Moieties

The two carboxylic acid groups at the C2 and C3 positions are the primary sites for a variety of chemical transformations.

While direct esterification studies on this compound are not detailed, the synthesis of the compound often involves the hydrolysis of its corresponding diester, dimethyl 1,6-dihydro-6-oxo-pyridine-2,3-dicarboxylate. This reverse reaction implies that esterification is a feasible transformation.

Parallel solution-phase amidation has been successfully applied to a library of related 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylic acids. nih.gov In these studies, the carboxylic acids, obtained from the hydrolysis of their methyl esters, were reacted with various primary and secondary amines to furnish the corresponding amides. nih.gov This suggests that the carboxylic acid moieties of this compound are amenable to amidation.

Table 1: Representative Amidation of Related Pyridone Carboxylic Acids

| Amine | Product |

|---|---|

| Primary Amines | N-substituted-6-oxo-1,6-dihydropyridine-3-carboxamide |

| Secondary Amines | N,N-disubstituted-6-oxo-1,6-dihydropyridine-3-carboxamide |

This table is illustrative of the reactivity of similar compounds as specific data for this compound is not available.

The decarboxylation of functionalized 2-pyridone-3-carboxylic acids has been investigated. nih.gov For instance, the decarboxylation of a 5-(2-hydroxybenzoyl)-1-alkyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid was achieved by refluxing in toluene (B28343) with potassium carbonate. nih.gov This indicates that the carboxylic acid group at the C3 position can be removed under suitable conditions. However, specific studies on the selective or complete decarboxylation of this compound are not detailed in the surveyed literature. The presence of the second carboxylic acid at the C2 position may influence the reaction conditions required for decarboxylation.

Table 2: Decarboxylation of a Functionalized 2-Pyridone-3-Carboxylic Acid

| Substrate | Reagents and Conditions | Product |

|---|---|---|

| 5-(2-hydroxybenzoyl)-1-alkyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | K₂CO₃, Toluene, Reflux, 8h | 5-(2-hydroxybenzoyl)-1-alkyl-2-pyridone |

Data from a study on a related compound. nih.gov

Tautomerism and Isomerization Phenomena

The phenomenon of tautomerism is central to understanding the chemical behavior of this compound. This compound is capable of existing in equilibrium between two principal tautomeric forms: the lactam (oxo) form and the lactim (hydroxy) form. This is a characteristic feature of pyridinone systems. The 6-oxo form is formally named 6-oxo-1,6-dihydropyridine-2,3-dicarboxylic acid, while its tautomer is 6-hydroxypyridine-2,3-dicarboxylic acid.

This keto-enol type tautomerism is well-documented in analogous compounds. For instance, 6-hydroxypicolinic acid (6-hydroxypyridine-2-carboxylic acid) is known to exist predominantly as the 6-oxo-1,6-dihydropyridine-2-carboxylic acid tautomer in most conditions nih.govsigmaaldrich.com. The position of the equilibrium for this compound is influenced by factors such as the solvent, pH, and temperature. The presence of two adjacent carboxylic acid groups can further influence the electronic distribution within the pyridine (B92270) ring, affecting the stability of each tautomer. The ability to exist in these two forms is critical for its reactivity, particularly in coordination chemistry, as the proton on the nitrogen atom in the oxo form can be substituted or involved in hydrogen bonding.

| Tautomeric Form | Chemical Structure | Systematic Name |

|---|---|---|

| Lactam (Oxo) Form |  | 6-oxo-1,6-dihydropyridine-2,3-dicarboxylic acid |

| Lactim (Hydroxy) Form |  | 6-hydroxypyridine-2,3-dicarboxylic acid |

Coordination Chemistry and Metal Complexation

The molecular architecture of this compound, featuring a nitrogen heteroatom and multiple carboxylate groups, makes it a versatile ligand in coordination chemistry. It can form stable complexes with a wide array of metal ions.

As a ligand, this compound possesses several potential coordination sites: the pyridine nitrogen atom and the oxygen atoms of the two carboxylic acid groups. This multi-dentate character allows it to act as a chelating agent, binding to a metal center through multiple atoms simultaneously to form stable ring structures.

The chelation behavior is analogous to that of the closely related quinolinic acid (pyridine-2,3-dicarboxylic acid). sigmaaldrich.com Depending on the metal ion, the steric and electronic environment, and the deprotonation state of the carboxylic acid groups, various coordination modes are possible. Common modes include:

Bidentate Chelation: Involving the nitrogen atom and one oxygen atom from the C2-carboxylate group, forming a five-membered chelate ring.

Tridentate Chelation: Involving the nitrogen atom and one oxygen atom from each of the two carboxylate groups.

Bridging Ligand: The carboxylate groups can bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The presence of the 6-oxo group adds another layer of complexity and functionality. The oxygen of the oxo group can also participate in coordination, particularly with hard metal ions, potentially leading to more intricate and stable metal-ligand frameworks.

Proton transfer reactions are a significant aspect of the chemistry of pyridine carboxylic acids. These reactions occur when a basic compound abstracts a proton from the acidic carboxylic acid groups, resulting in the formation of an ionic salt. Research on related pyridinedicarboxylic acids demonstrates this principle clearly. For example, pyridine-2,3-dicarboxylic acid reacts with piperazine (B1678402), a base, to form a proton transfer salt, (H₂Ppz)²⁺(Py-2,3-Dc)²⁻·CH₃OH. dergipark.org.tr In this salt, the piperazine is doubly protonated, and the pyridine-2,3-dicarboxylic acid is doubly deprotonated. dergipark.org.tr

Similarly, this compound is expected to readily form proton transfer salts with suitable bases. The acidic protons of its two carboxylic groups can be transferred to a proton acceptor. A study on chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), another related compound, showed it forms a salt with 2,6-diaminopyridine (B39239) through both intra- and intermolecular proton transfer. nih.gov In this case, the pyridine nitrogen of the 2,6-diaminopyridine is protonated. nih.gov The formation of such salts is a crucial step in creating building blocks for more complex supramolecular structures and can significantly alter the chemical and physical properties of the parent molecule.

The ability of this compound to act as a multidentate ligand, combined with its capacity for hydrogen bonding, allows for the construction of elaborate supramolecular assemblies when coordinated with metal ions. These assemblies are large, well-ordered structures held together by non-covalent interactions.

The principles of this assembly can be understood by examining the behavior of its close analogues. For instance, pyridine-2,6-dicarboxylic acid is well-known for forming one-dimensional supramolecular structures stabilized by strong hydrogen bonds. nih.gov The coordination of pyridine-2,3-dicarboxylic acid with calcium ions has been shown to produce a coordination polymer, [Ca₂(2,3-pdc)₂(H₂O)₆]n. researchgate.net In this structure, the calcium ions are bridged by the carboxylate groups of the ligand, and the entire network is further stabilized by an extensive network of hydrogen bonds involving coordinated water molecules. researchgate.net

For this compound, the combination of metal coordination through the pyridine nitrogen and carboxylate oxygens, along with hydrogen bonding involving the N-H of the pyridone ring, the C=O of the pyridone, and the carboxylic acid groups, provides a powerful toolkit for crystal engineering. This allows for the design and synthesis of metal-organic frameworks (MOFs) with specific topologies and potential applications in areas such as catalysis, gas storage, and material science.

Advanced Spectroscopic and Structural Characterization in Research

Elucidation of Molecular Structures

The elucidation of the molecular structure of 6-oxo-1H-pyridine-2,3-dicarboxylic acid is achieved through a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment of the compound's constitution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy establish the carbon-hydrogen framework and the connectivity between adjacent atoms. At the same time, Infrared (IR) spectroscopy identifies the functional groups present in the molecule, and Mass Spectrometry (MS) determines the molecular weight and elemental composition. The culmination of this analytical approach is often a single crystal X-ray diffraction study, which provides a definitive three-dimensional model of the molecule.

Conformational Analysis and Molecular Geometry

The molecular geometry and conformational preferences of this compound are critical to understanding its chemical reactivity and intermolecular interactions. The presence of the oxo group and two carboxylic acid functionalities introduces the possibility of tautomerism and various conformational isomers due to the rotation around single bonds. Research indicates that the acid predominantly exists in the pyridone form in solution. researchgate.net The relative orientation of the carboxylic acid groups and their interaction with the pyridine (B92270) ring and the oxo group are of particular interest. Computational modeling, in conjunction with spectroscopic data, can provide insights into the most stable conformations and the energy barriers between them.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the individual atoms.

In ¹H NMR spectroscopy of 6(1H)-oxopyridine-2,3-dicarboxylic acid, specific proton signals confirm the compound's structure. researchgate.net For instance, in a deuterated trifluoroacetic acid solvent, the signals for the three protons on the pyridine ring are distinctly observed. researchgate.net A doublet for the proton at position 4 (H-4) appears at approximately 9.35-9.39 ppm, a doublet for the proton at position 5 (H-5) is seen at 9.19-9.21 ppm, and a triplet for the imine proton (N-H) is found at 8.47-8.54 ppm. researchgate.net The presence and characteristics of these signals provide strong evidence for the pyridone form of the molecule in solution. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for 6(1H)-oxopyridine-2,3-dicarboxylic acid

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-4 | 9.35 - 9.39 | Doublet |

| H-5 | 9.19 - 9.21 | Doublet |

| N-H | 8.47 - 8.54 | Triplet |

Data obtained in deuterated trifluoroacetic acid. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic transitions within this compound.

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the bonds within the molecule. Key absorptions would include the O-H stretching of the carboxylic acids, the C=O stretching of both the carboxylic acids and the pyridone ring, C=C stretching of the aromatic ring, and N-H stretching of the pyridone. For instance, C=C vibration bands have been observed at 1375 and 1312 cm⁻¹. researchgate.net

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The electronic absorption spectra of related metal complexes in organic solvents and dilute mineral acids show absorption bands at 622-645 nm (Q band) and 329-334 nm (B band). researchgate.net In concentrated sulfuric acid, a bathochromic shift (a shift to longer wavelength) of the Q band by up to 25 nm is observed, along with a splitting into two components, which is influenced by the electron-acceptor carbonyl groups. researchgate.net

Table 2: Spectroscopic Data (IR and UV-Vis) for 6(1H)-oxopyridine-2,3-dicarboxylic acid and its Complexes

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | 1375 and 1312 | C=C vibrations |

| UV-Vis (in organic solvents/dilute mineral acids) | 622 - 645 | Q band |

| 329 - 334 | B band |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry would provide the exact mass, confirming its molecular formula of C₇H₅NO₅. The fragmentation pattern observed in the mass spectrum would offer valuable insights into the stability of different parts of the molecule and help to confirm the connectivity of the atoms. Common fragmentation pathways could include the loss of water (H₂O), carbon dioxide (CO₂), and the cleavage of the carboxylic acid groups. While specific mass spectrometry data for this compound is not available in the provided search results, its application would be a standard procedure in its comprehensive characterization.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding. Although a specific single crystal X-ray diffraction study for this compound was not found in the provided search results, such an analysis would be invaluable. It would unambiguously confirm the pyridone tautomer in the solid state and reveal the intricate network of hydrogen bonds formed by the carboxylic acid and amide functional groups, which dictates the crystal packing and ultimately influences the material's physical properties. For related molecules, X-ray diffraction has been used to determine crystal structures, revealing how molecules are linked in the crystal lattice. chemicalbook.commdpi.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, offering a powerful lens to examine molecular systems with high precision. For 6-oxo-1H-pyridine-2,3-dicarboxylic acid, these methods are instrumental in predicting its geometry, electronic structure, and various physicochemical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is extensively used to investigate the electronic structure and properties of molecules like this compound. DFT methods are employed to calculate the optimized molecular geometry, vibrational frequencies, and thermochemical data.

In a typical DFT study on a pyridine (B92270) dicarboxylic acid derivative, the calculations might be performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311G(d,p). Such calculations for related pyridine dicarboxylic acids have been used to determine various quantum chemical parameters that help in understanding their reactivity and potential applications, for instance as corrosion inhibitors. For this compound, DFT would provide crucial data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.40 Å |

| Bond Length | C=O (oxo) | 1.22 Å |

| Bond Length | C=O (carboxyl 1) | 1.21 Å |

| Bond Length | O-H (carboxyl 1) | 0.97 Å |

| Bond Angle | C2-C3-C4 | 119.5° |

| Bond Angle | O-C-O (carboxyl 1) | 123.0° |

| Dihedral Angle | H-O-C-C (carboxyl 1) | 180.0° |

Note: The data in this table is hypothetical and serves as an illustrative example of what a DFT calculation would yield. Actual values would be derived from specific computational studies.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich regions of the pyridine ring and the oxygen atoms of the carboxyl groups, indicating these as potential sites for electrophilic attack. Conversely, the LUMO would be distributed over the electron-deficient areas, highlighting regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.8 eV |

| LUMO | -2.1 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: The data in this table is hypothetical and for illustrative purposes. Specific values would be obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map displays different values of electrostatic potential in a color-coded scheme. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while areas of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. Green and yellow regions represent intermediate potentials.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the oxo and carboxylic acid groups, as well as the nitrogen atom of the pyridine ring. Positive potential would be expected around the hydrogen atoms of the carboxylic acid groups. This analysis provides a visual guide to the molecule's reactivity patterns.

Noncovalent Interaction (NCI) Plot Analysis

Noncovalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and stability of molecular systems, including crystals and biological complexes. NCI plot analysis is a computational technique used to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. The NCI plot is based on the electron density and its derivatives.

Quantum Theory of Atoms-in-Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points provide quantitative information about the nature of the chemical bond (e.g., covalent vs. ionic, bond strength).

For this compound, QTAIM analysis would allow for a detailed characterization of all the chemical bonds within the molecule. It could quantify the covalent character of the C-C, C-N, C=O, and C-O bonds, and also characterize any intramolecular hydrogen bonds that might exist, for instance, between the oxo group and a neighboring carboxylic acid proton. This provides a deeper understanding of the electronic structure and bonding beyond simple Lewis structures.

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed information about a single molecule, molecular modeling and simulation techniques are used to study the behavior of larger systems, such as the compound in solution or in its solid state. These methods can be used to predict macroscopic properties from the underlying molecular interactions.

For this compound, molecular dynamics (MD) simulations could be employed to study its conformational flexibility and its interactions with solvent molecules. In the context of materials science, molecular modeling could be used to predict the crystal structure of the compound and to understand the factors that govern its packing in the solid state. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target.

Similarly, docking analyses of pyrimidine (B1678525) derivatives with human cyclin-dependent kinase 2 (CDK2) have shown binding energies between -7.4 and -7.9 kcal/mol, with key hydrogen bonds and pi-alkyl interactions contributing to the binding affinity. nih.gov For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and a relevant biological target. The presence of two carboxylic acid groups and a ketone function suggests that this molecule could form multiple hydrogen bonds and electrostatic interactions with a target protein's active site. The pyridine ring itself can participate in π-π stacking or π-cation interactions. These interactions would be critical in determining its potential as an inhibitor for enzymes such as dopamine (B1211576) beta-hydroxylase or other targets where dicarboxylic acids are known to bind.

Table 1: Illustrative Docking Scores of Various Pyridine Derivatives Against a Kinase Target (Note: This table is based on data for 1,2,3-triazolyl-pyridine hybrids and is for illustrative purposes only)

| Compound Derivative | Docking Score (kcal/mol) | Interacting Residues |

| Phenyl-substituted | -9.1 | Tyr156, Lys106, Leu83 |

| Methoxy-substituted | -9.9 | Not specified |

| Thiophenyl-substituted | -8.6 | Not specified |

| Furfuryl-substituted | -8.7 | Not specified |

| Bromo-substituted | -10.2 | Not specified |

| Nitro-substituted | -9.5 | Not specified |

Data sourced from studies on 1,2,3-triazolyl-pyridine hybrids. researchgate.netacs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information on the time-dependent behavior of a molecular system, including conformational changes and the stability of ligand-protein complexes.

MD simulations have been performed on related molecules, such as pyridine-2,6-dicarboxylic acid esters complexed with copper ions. mdpi.com These simulations, often conducted over nanoseconds, help to understand the stability of the complex in different solvent environments and confirm that the complexes remain stable without significant dissociation. mdpi.com Another study on 6-oxo-5-sulfanyl-1H-pyridine-3-carboxylic acid also employed MD simulations to determine the stability of the compound and its silver complex at various speeds. chemrevlett.com

For this compound, an MD simulation, typically following a molecular docking study, would assess the stability of its binding to a target protein over time. The simulation would track the root-mean-square deviation (RMSD) of the ligand and protein backbone to see if the complex remains in a stable conformation. It would also allow for the analysis of the persistence of key intermolecular interactions, such as hydrogen bonds, identified in the docking pose. Such simulations are crucial for validating the initial docking results and providing a more dynamic picture of the ligand-receptor interaction.

Prediction of Reactivity and Thermodynamic Parameters

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties, including reactivity and thermodynamic parameters.

DFT studies have been conducted on several isomers of pyridinedicarboxylic acid. researchgate.netelectrochemsci.org A study using the B3LYP method with a 6-311G(d,p) basis set investigated the properties of 2,3-pyridinedicarboxylic acid (quinolinic acid), the parent compound of this compound. electrochemsci.org These calculations provide values for key quantum chemical parameters that describe the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity. electrochemsci.org

For 2,3-pyridinedicarboxylic acid, the calculated quantum chemical parameters suggest it has good potential as a corrosion inhibitor, a property linked to its electronic structure and ability to interact with metal surfaces. electrochemsci.org The introduction of a 6-oxo group would likely alter these electronic properties, potentially increasing the molecule's polarity and modifying the electron distribution within the pyridine ring, which would, in turn, affect its reactivity and thermodynamic stability.

Table 2: Calculated Quantum Chemical Parameters for Pyridinedicarboxylic Acid Isomers (Note: These values are for the non-oxo parent compounds)

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |

| 2,3-Pyridinedicarboxylic acid | -7.15 | -2.31 | 4.84 | 4.54 |

| 2,4-Pyridinedicarboxylic acid | -7.28 | -2.09 | 5.19 | 2.11 |

| 2,5-Pyridinedicarboxylic acid | -7.21 | -2.23 | 4.98 | 2.50 |

| 2,6-Pyridinedicarboxylic acid | -7.34 | -2.01 | 5.33 | 5.67 |

Data sourced from DFT calculations on pyridinedicarboxylic acids. electrochemsci.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational methods that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. chemrevlett.comnih.gov These models are typically expressed as mathematical equations and are used to predict the activity of new, unsynthesized compounds. chemrevlett.com

While no specific QSAR or QSPR studies have been published for this compound, numerous studies on various pyridine derivatives exist. For example, a QSAR study on a series of pyridine and bipyridine derivatives with activity against cervical cancer cells developed a multiple linear regression (MLR) model with a high coefficient of determination (R² > 0.8), indicating good predictive power. chemrevlett.comchemrevlett.com Another study on 4-pyridone derivatives developed a QSAR model for their antimalarial activity, again achieving a statistically significant correlation (R² = 0.86). nih.gov

Biochemical and Biological Mechanisms of Action Excluding Clinical Outcomes

Enzyme Inhibition Studies

6-oxo-1H-pyridine-2,3-dicarboxylic acid and its derivatives have been investigated for their potential to inhibit xanthine (B1682287) oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govmdpi.com The overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. nih.gov The mechanism of XO inhibition by these compounds is often explored through in vitro assays and computational studies.

Derivatives of 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, which are structurally related to this compound, have been shown to be potent XO inhibitors. nih.gov Molecular docking and 3D-QSAR (three-dimensional quantitative structure-activity relationship) studies have provided insights into the binding interactions between these inhibitors and the active site of xanthine oxidase. nih.gov These studies suggest that key amino acid residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 are crucial for the binding and inhibitory activity. nih.gov The interactions can include hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.gov

The mode of inhibition can vary among different derivatives, with some acting as competitive, noncompetitive, or mixed-type inhibitors. nih.gov For instance, a study on a series of dihydropyrimidinones, which share a similar core structure, found that these compounds exhibited different inhibition kinetics. nih.gov The inhibitory concentrations (IC50) for some of these related compounds have been reported in the nanomolar to micromolar range, indicating significant potency. nih.gov

Table 1: Xanthine Oxidase Inhibition by Related Pyrimidine (B1678525) Derivatives

| Compound Type | Inhibition Mode | Key Interacting Residues |

|---|---|---|

| 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids | Not specified | Glu802, Arg880, Asn768, Thr1010, Phe914, Phe1009 nih.gov |

| Dihydropyrimidinones | Competitive, Noncompetitive, or Mixed | Not specified |

Currently, there is limited publicly available research specifically detailing the inhibition of glycosidase and dipeptidyl peptidase IV by this compound. While the broader class of pyridine (B92270) derivatives has been studied for various enzymatic inhibitions, specific data on this compound's interaction with these particular enzymes is not extensively documented in the provided search results. Further research is needed to elucidate any potential inhibitory mechanisms.

The emergence of antibiotic resistance, particularly through enzymes like New Delhi metallo-β-lactamase-1 (NDM-1), poses a significant threat to public health. nih.gov NDM-1 is a zinc-dependent enzyme that can hydrolyze a broad spectrum of β-lactam antibiotics, rendering them ineffective. nih.gov Research has focused on finding inhibitors that can counteract this resistance mechanism.

While direct studies on this compound are not prevalent in the search results, a closely related compound, pyridine-2,6-dithiocarboxylic acid, has been identified as a new class of NDM-1 inhibitor. nih.govnih.gov This suggests that the pyridine scaffold is a promising starting point for developing NDM-1 inhibitors. The proposed mechanism for these types of inhibitors often involves chelation of the zinc ions in the active site of the metallo-β-lactamase, which is essential for its catalytic activity. The dicarboxylic acid or dithiocarboxylic acid moieties can effectively bind to these metal ions, thereby inactivating the enzyme.

Table 2: NDM-1 Inhibition by a Related Pyridine Derivative

| Inhibitor Class | Proposed Mechanism |

|---|---|

| Pyridine-2,6-dithiocarboxylic acid | Metal chelation in the NDM-1 active site nih.gov |

Information regarding the specific inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) by this compound is not available in the provided search results. This is a highly specific enzyme target, and dedicated studies would be required to determine if this compound has any inhibitory activity and to understand the potential mechanisms involved.

There is a lack of specific research in the provided search results concerning the modulation of carbonic anhydrase isoenzymes by this compound. Carbonic anhydrases are a family of metalloenzymes containing zinc, and while various heterocyclic compounds are known to inhibit them, specific data for this particular pyridine derivative is not documented.

The ability of this compound and its analogs to interact with metalloproteins extends beyond NDM-1. The carboxyl groups on the pyridine ring are effective metal-chelating agents. This property suggests that these compounds could potentially modulate the activity of other metalloproteins. The specific interactions would depend on the metal ion present in the protein's active site and the geometry of the coordination sphere. However, detailed studies on the modulation of other specific metalloproteins by this compound are not extensively covered in the available literature.

Molecular Target Interactions and Cellular Pathway Modulation

The biological activity of this compound is characterized by its engagement with specific molecular targets and modulation of key cellular pathways.

Receptor Binding Affinities and Modulatory Effects

This compound, in its common tautomeric form quinolinic acid, is recognized primarily for its role as an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor in the central nervous system. nih.govwikipedia.orgfishersci.ca Its binding to the NMDA receptor can trigger excitotoxic effects, as it leads to an excessive influx of calcium ions into neurons, which can activate catabolic enzymes and result in cell death. wikipedia.org This excitotoxic property is a key aspect of its biological mechanism. oup.comoup.com

While quinolinic acid itself is an agonist, the broader class of pyridine dicarboxylic acid derivatives has been explored for receptor antagonism. For instance, derivatives have been synthesized and investigated as potential antagonists for the adenosine (B11128) A1 receptor. nih.gov The core structure of pyridine dicarboxylic acids provides a versatile scaffold that allows for modifications to fine-tune binding affinity and achieve desired modulatory effects on various receptors. mdpi.comnih.gov

Interactions with Specific Molecular Targets and Biochemical Pathways

Quinolinic acid is a key metabolite in the kynurenine (B1673888) pathway, the primary route for the catabolism of the essential amino acid tryptophan. nih.govwikipedia.org Within this pathway, tryptophan is metabolized into several neuroactive compounds, with quinolinic acid being a downstream product. nih.govyoutube.com Its production in the brain is carried out by activated microglia and macrophages, and its accumulation is linked to inflammatory conditions. wikipedia.orgyoutube.com

Beyond its role in the kynurenine pathway, pyridine dicarboxylic acid analogs have been identified as inhibitors of various enzymes. For example, pyridine 2,4-dicarboxylic acid, an isomer of quinolinic acid, has been shown to inhibit 2-oxoglutarate-dependent dioxygenases. researchgate.net Other related 2-pyridinecarboxylic acid compounds have demonstrated inhibitory activity against enzymes such as α-amylase and carboxypeptidase A. nih.gov Substituted 6-oxo-dihydropyrimidine derivatives, which share a similar core structure, have been identified as inhibitors of human lactate (B86563) dehydrogenase (LDH), binding to the enzyme in the presence of the NADH co-factor. nih.gov

Inhibition of Fibroblast Growth Factor 1 (FGF1) Signaling

The fibroblast growth factor (FGF) signaling pathway is crucial for cell proliferation, migration, and development. nih.gov While various heterocyclic compounds, including derivatives of 1H-pyrrolo[2,3-b]pyridine, have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs), there is no direct evidence in the reviewed scientific literature to suggest that this compound specifically inhibits FGF1 signaling. nih.govnih.gov Research on FGFR inhibitors has largely focused on more complex synthetic molecules designed to bind to the ATP-binding pocket of the receptor's kinase domain. nih.gov

Microbial Metabolism and Biotransformation Pathways

Microorganisms have evolved diverse metabolic pathways to utilize pyridine and its derivatives as sources of carbon and nitrogen. This compound (quinolinic acid) is a key intermediate in some of these degradation routes.

Biodegradation Pathways by Specific Microorganisms

Several bacterial species have been isolated and identified for their ability to degrade quinolinic acid. These microorganisms employ distinct enzymatic strategies to break down the pyridine ring structure. The enzymes involved are typically inducible, meaning their production is triggered by the presence of the substrate. oup.comoup.com

Key microorganisms capable of utilizing pyridine-2,3-dicarboxylic acid include species from the genera Rhodococcus, Mycobacterium, Cupriavidus, and Alcaligenes. oup.comoup.comlmaleidykla.lt For example, Rhodococcus sp. 23C1 and Mycobacterium frederiksbergense 23ON utilize a pyridine-2,3-dicarboxylic acid dehydrogenase. lmaleidykla.ltlmaleidykla.lt In contrast, Cupriavidus campinensis 23K8 employs a different pathway that proceeds through the formation of nicotinic acid, involving enzymes like nicotinic acid hydroxylase and 6-hydroxynicotinic acid hydroxylase. lmaleidykla.ltlmaleidykla.ltresearchgate.net The bacterium Alcaligenes faecalis JQ191 has been shown to completely mineralize quinolinic acid, using 6-hydroxypicolinic acid as an intermediate. oup.comoup.com

Enzymatic Hydroxylation and Decarboxylation Processes

Hydroxylation and decarboxylation are fundamental enzymatic reactions in the biotransformation of pyridine carboxylic acids.

Hydroxylation: This process involves the introduction of a hydroxyl (-OH) group onto the pyridine ring, often as an initial step in its degradation. This reaction increases the reactivity of the aromatic ring, facilitating subsequent cleavage. For instance, Alcaligenes faecalis can perform a regiospecific hydroxylation of pyridine-2-carboxylic acid to produce 6-oxo-1,6-dihydropyridine-2-carboxylic acid. rsc.org Similarly, cytochrome P-450 enzymes can catalyze the hydroxylation of pyridine ester derivatives. nih.gov In some bacteria, such as Ralstonia/Burkholderia sp., nicotinic acid dehydrogenase, a molybdenum-containing enzyme, catalyzes the hydroxylation of nicotinic acid to 2-hydroxynicotinic acid, using oxygen from water rather than molecular oxygen. nih.govresearchgate.net

Decarboxylation: This reaction involves the removal of a carboxyl (-COOH) group, releasing carbon dioxide. The decarboxylation of pyridinecarboxylic acids can occur through different mechanisms depending on the compound's structure and the reaction conditions. researchgate.net For picolinic acids, the process can be accelerated by substituents that interfere with the coplanarity of the carboxyl group and the pyridine ring. researchgate.netstackexchange.com In some cases, the reaction proceeds through a zwitterionic intermediate. stackexchange.com Enzymes such as the light-activated photodecarboxylase from Chlorella variabilis (CvFAP) have been shown to catalyze the decarboxylation of dicarboxylic acids, proceeding through a mono-acid intermediate. nih.gov

Identification of Microbial Metabolites and Enzymes

The biodegradation of pyridine dicarboxylic acids, including quinolinic acid (pyridine-2,3-dicarboxylic acid), is a critical process in environmental microbiology. Various microorganisms have been identified that can utilize these compounds as their sole carbon source. lmaleidykla.lt The degradation pathways often involve a series of enzymatic modifications.

Research has identified several bacterial strains capable of breaking down pyridine-2,3-dicarboxylic acid, such as Rhodococcus sp. 23C1, Mycobacterium frederiksbergense 23ON, and Cupriavidus campinensis 23K8. lmaleidykla.lt In Rhodococcus and Mycobacterium species, a key enzyme detected is pyridine-2,3-dicarboxylic acid dehydrogenase, also known as quinolinate dehydrogenase. lmaleidykla.lt For Cupriavidus campinensis 23K8, a novel degradation pathway has been proposed that proceeds through the formation of nicotinic acid, involving enzymes like nicotinic acid hydroxylase, 6-hydroxynicotinic acid hydroxylase, and 2,5-dihydroxypyridine (B106003) dioxygenase. lmaleidykla.lt

In a broader context of pyridine degradation, studies on Arthrobacter sp. have elucidated a complete catabolic pathway involving a plasmid-borne pyr gene cluster. nih.govasm.org This pathway includes enzymes such as a two-component flavin-dependent monooxygenase (PyrA/PyrE), (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase (PyrB), an amidohydrolase (PyrC), and succinate (B1194679) semialdehyde dehydrogenase (PyrD), ultimately converting pyridine to succinic acid. nih.govasm.org While this pathway describes the degradation of the parent pyridine ring, the enzymatic principles, particularly hydroxylation and ring cleavage, are fundamental to understanding the metabolism of its derivatives. tandfonline.comresearchgate.net

Furthermore, metabolic engineering has enabled the production of pyridine dicarboxylic acids from glucose using strains of Corynebacterium glutamicum, demonstrating the microbial capacity for both synthesis and degradation of these molecules. nih.gov

| Organism | Metabolite/Substrate | Enzyme/Pathway Component | Reference |

|---|---|---|---|

| Rhodococcus sp. 23C1 | Pyridine-2,3-dicarboxylic acid | Pyridine-2,3-dicarboxylic acid dehydrogenase (Quinolinate dehydrogenase) | lmaleidykla.lt |

| Mycobacterium frederiksbergense 23ON | Pyridine-2,3-dicarboxylic acid | Pyridine-2,3-dicarboxylic acid dehydrogenase (Quinolinate dehydrogenase) | lmaleidykla.lt |

| Cupriavidus campinensis 23K8 | Pyridine-2,3-dicarboxylic acid | Nicotinic acid hydroxylase, 6-hydroxynicotinic acid hydroxylase, 2,5-dihydroxypyridine dioxygenase | lmaleidykla.lt |

| Arthrobacter sp. 68b | Pyridine | PyrA (monooxygenase), PyrB (dehydrogenase), PyrC (amidohydrolase), PyrD (dehydrogenase) | nih.govasm.org |

| Achromobacter sp. JS18 | Pyridine-2,6-dicarboxylic acid | Pathway proposed via 3-hydroxypicolinic acid | lmaleidykla.lt |

| Xanthobacter sp. 35KP | Pyridine-3,5-dicarboxylic acid | Pyridine-3,5-dicarboxylate dehydrogenase | lmaleidykla.lt |

Cellular Mechanism Studies

Mechanisms of Antiproliferative Activity: Apoptosis Induction and Cell Cycle Arrest

Quinolinic acid and its derivatives have demonstrated significant antiproliferative effects across various cell lines, primarily through the induction of apoptosis and disruption of the cell cycle.

Derivatives of the core pyridine structure have been extensively investigated for their anticancer potential. Phenyl-pyridine-2-carboxylic acid derivatives, for instance, exhibit low micromolar antiproliferative activity against a wide range of human cancer cell lines. nih.gov Their cytotoxicity is attributed to the arrest of cell cycle progression in the M-phase (mitosis), which is then followed by the induction of apoptosis. nih.gov Similarly, certain thieno[2,3-b]pyridine (B153569) derivatives cause cell cycle arrest at the G2/M checkpoint. researchgate.net A new series of 2-oxo-pyridine and spiro-pyridine derivatives have been found to suppress the expression of the anti-apoptotic protein Bcl-2 while activating the pro-apoptotic protein Bax. nih.gov Other novel dihydropyridine (B1217469) carboxylic acids have also shown potent cytotoxic activity against colon cancer (HCT-15) cell lines. mdpi.com

| Compound Class | Cell Line(s) | Observed Mechanism | Reference |

|---|---|---|---|

| Quinolinic Acid | Human Astrocytes | Apoptosis induction (cell shrinkage, nucleus condensation, caspase-3 activation) | nih.govnih.gov |

| Quinolinic Acid | TH1 cells, CD4+/CD8+ T lymphocytes | Apoptosis induction and suppression of proliferation | nih.gov |

| Phenyl-pyridine-2-carboxylic acid derivatives | Various human cancer cells | Cell cycle arrest in mitosis, followed by apoptosis | nih.gov |

| Thieno[2,3-b]pyridine derivatives | MDA-MB-231 (breast), HCT116 (colon) | G2/M cell cycle arrest; inhibition of PI-PLC | researchgate.netmdpi.com |

| 2-Oxo-pyridine and Spiro-pyridine derivatives | Caco-2 (colon), HepG-2 (liver) | Apoptosis induction via Bax activation and Bcl-2 suppression | nih.gov |

| Picolinic acid derivative | A549 (lung) | Endoplasmic reticulum stress-mediated apoptosis; activation of caspases 3, 4, and 9 | pensoft.net |

Research into Anti-inflammatory Mechanisms

The role of quinolinic acid in inflammation is multifaceted, with evidence supporting both pro-inflammatory and anti-inflammatory activities depending on the biological context.

In the central nervous system (CNS), quinolinic acid is largely considered a pro-inflammatory mediator. mdpi.com Its production is increased during neuroinflammatory conditions. wikipedia.org Intrastriatal administration of quinolinic acid has been shown to induce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This inflammatory effect can be mitigated by inhibitors of cyclooxygenase-2 (COX-2), suggesting a link between quinolinic acid and the prostaglandin (B15479496) pathway in promoting inflammation. nih.gov The gliotoxic effects of quinolinic acid are thought to further amplify the initial inflammatory response. wikipedia.org

Conversely, a study investigating the skin microbiome identified an anti-inflammatory role for quinolinic acid. nih.gov In the context of psoriasis, quinolinic acid produced by skin microbiota was found to negatively regulate the NLRP3 inflammasome, a key component of the innate immune response that drives inflammation. nih.gov This regulation occurs through the activation of the Aryl Hydrocarbon Receptor (AhR). Topical application of quinolinic acid was shown to alleviate skin inflammation in an AhR-dependent manner, highlighting a tissue-specific immunomodulatory function. nih.gov

Antimicrobial Action Mechanisms Against Pathogens

While the quinoline (B57606) scaffold is the basis for a major class of synthetic antibiotics, the antimicrobial activity of quinolinic acid itself appears to be low. nih.gov However, its derivatives and coordination complexes exhibit significant antimicrobial potential through various mechanisms.

A primary mechanism of action for many quinoline-based antibacterial agents is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. semanticscholar.org Molecular docking studies of amino acid derivatives of quinolines suggest that their potency is due to favorable binding at the fluoroquinolone binding site on the GyrA subunit of DNA gyrase and/or the ParC subunit of topoisomerase IV. mdpi.comresearchgate.net Disruption of these enzymes leads to breaks in bacterial DNA and ultimately cell death. semanticscholar.org Another proposed mechanism for certain quinoline derivatives is the disruption of the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria by interfering with the LptA-LptC interaction. semanticscholar.org

While quinolinic acid itself showed little activity against pathogens like MRSA, E. coli, and Pseudomonas aeruginosa, other metabolites in the same tryptophan degradation pathway, such as 3-hydroxy-DL-kynurenine and picolinic acid, have demonstrated strong antibacterial effects. nih.gov Furthermore, creating a coordination polymer by cross-linking quinolinic acid (2,3-PDCA) with Bismuth(III) ions results in a compound with notable antibacterial activity. nih.gov Pyridine-2,6-dithiocarboxylic acid, a related molecule produced by Pseudomonas species, also exhibits antimicrobial properties, which are attributed to its function as a potent metal chelator. nih.gov

| Compound Class | Target Pathogen(s) | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Amino acid derivatives of quinolines | Gram-positive and Gram-negative bacteria | Inhibition of DNA gyrase (GyrA) and/or Topoisomerase IV (ParC) | mdpi.comresearchgate.net |

| General quinoline derivatives | Gram-negative bacteria | Disruption of LptA-LptC interaction in LPS transport | semanticscholar.org |

| Quinolinic acid | MRSA, S. epidermidis, E. coli, P. aeruginosa | Low antimicrobial activity observed | nih.gov |

| Bismuth(III)-2,3-PDCA polymer | Not specified | Antibacterial activity as a coordination polymer | nih.gov |

| Pyridine-2,6-dithiocarboxylic acid | Various microorganisms | Metal chelation | nih.gov |

Investigation of Neuroexcitatory and Neurotoxic Mechanisms (e.g., Kainoid Derivatives)

Quinolinic acid is a well-established endogenous excitotoxin, exerting its neurotoxic effects through multiple, interconnected mechanisms, particularly involving pathways shared with kainoid derivatives. cdnsciencepub.comnih.gov

The primary mechanism of quinolinic acid's neurotoxicity is its action as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor. wikipedia.orgnih.govcdnsciencepub.com It selectively activates NMDA receptors, particularly those containing the NR2A and NR2B subunits, which are abundant in brain regions like the hippocampus and striatum. nih.gov This activation leads to a massive influx of Ca²⁺ into neurons, triggering a cascade of excitotoxic events, including the activation of degradative enzymes and the production of nitric oxide, which can culminate in neuronal death. wikipedia.orgnih.gov The excitotoxic action of quinolinic acid can be blocked by NMDA receptor antagonists. cdnsciencepub.comnih.gov

In addition to direct receptor activation, quinolinic acid potentiates its own toxicity by disrupting glutamate homeostasis. It inhibits the reuptake of glutamate by astrocytes and can also promote its release, leading to an accumulation of this excitatory neurotransmitter in the synapse and further overstimulation of its receptors. wikipedia.orgnih.gov

A third major mechanism is the induction of oxidative stress. Quinolinic acid can chelate with ferrous iron (Fe²⁺) to form a complex that catalyzes the generation of highly reactive oxygen species (ROS), such as the hydroxyl radical. wikipedia.orgnih.gov This leads to lipid peroxidation of cell membranes and damage to other cellular components, including DNA, contributing significantly to neuronal damage. mdpi.comnih.govresearchgate.net This oxidative damage is compounded by the fact that quinolinic acid can impair mitochondrial function, leading to an energy deficit within the cell. nih.gov

| Mechanism | Description | Key Cellular Effects | Reference |

|---|---|---|---|

| NMDA Receptor Agonism | Directly activates NMDA receptors (NR2A/NR2B subunits). | Massive Ca²⁺ influx, excitotoxicity, activation of degradative enzymes, neuronal death. | wikipedia.orgnih.govcdnsciencepub.comnih.gov |

| Glutamate Homeostasis Disruption | Inhibits glutamate reuptake by astrocytes and promotes its release. | Increased synaptic glutamate levels, potentiating excitotoxicity. | wikipedia.orgnih.gov |

| Oxidative Stress | Forms a complex with Fe²⁺, generating reactive oxygen species (ROS). | Lipid peroxidation, DNA damage, damage to cellular proteins. | wikipedia.orgmdpi.comnih.govresearchgate.net |

| Mitochondrial Dysfunction | Inhibits key enzymes in energy metabolism (e.g., phosphoenolpyruvate (B93156) carboxykinase). | Cellular energy deficit, potentiation of excitotoxicity. | nih.gov |

Applications in Advanced Materials Science and Research Probes

Role as Versatile Organic Building Blocks and Intermediates in Fine Chemical Synthesis

The structure of 6-oxo-1H-pyridine-2,3-dicarboxylic acid, featuring a reactive pyridone ring and two carboxylic acid moieties, allows it to serve as a versatile starting material and intermediate in organic synthesis. The carboxylic acid groups can be readily converted into other functional groups, such as esters, amides, or acid anhydrides, providing a gateway to a wide array of derivative compounds.

Notably, the anhydride (B1165640) form, 2,3-pyridinedicarboxylic acid anhydride, is a crucial intermediate. This anhydride can be prepared from the dicarboxylic acid and is highly reactive toward nucleophiles. google.com This reactivity is harnessed for the synthesis of various fine chemicals. For instance, it is a key precursor in the production of certain herbicidal compounds. The synthesis of imidazolinone herbicides, a significant class of agricultural chemicals, can be achieved through the reaction of a substituted 2,3-pyridinedicarboxylic acid anhydride with an appropriately substituted aminocarboxamide. google.comepo.org

The reaction of 2,3-pyridinedicarboxylic anhydride with various aromatic amines leads to the formation of 2-arylcarbamoyl-3-pyridine carboxylic acids. These reactions demonstrate the utility of the compound as a scaffold for creating molecules with specific functionalities, where the pyridine (B92270) core provides a rigid framework and the carboxyl groups offer points for chemical modification. Further reactions can lead to the formation of dicarboxamide derivatives, expanding the library of accessible compounds. The synthesis of metal porphyrazines based on 6(1H)-oxopyridine-2,3-dicarboxylic acid also highlights its role as a precursor in creating complex macrocyclic compounds. documentsdelivered.com

Table 1: Examples of Fine Chemicals Synthesized from this compound or its Anhydride

| Precursor | Reagent(s) | Product Class | Application Area | Source(s) |

|---|---|---|---|---|

| 2,3-Pyridinedicarboxylic acid anhydride | Aminocarboxamides | Imidazolinones | Herbicides | google.comepo.org |

| 2,3-Pyridinedicarboxylic acid anhydride | Aromatic amines | 2-Arylcarbamoyl-3-pyridine carboxylic acids | Synthesis Intermediates | |

| 6(1H)-Oxopyridine-2,3-dicarboxylic acid | Various | Metal Porphyrazines | Complex Macrocycles | documentsdelivered.com |

Polymer Science and Nanotechnology Applications

The dicarboxylic acid functionality of pyridine derivatives is actively being explored for the creation of advanced polymers and nanomaterials.

Pyridinedicarboxylic acids (PDCs) are recognized as promising bio-based building blocks for the synthesis of polyesters, positioning them as potential renewable alternatives to petroleum-derived monomers like terephthalic acid. wur.nlnih.gov Research has demonstrated that various isomers of PDC, such as 2,5-PDC and 2,6-PDC, can be used to produce high-molecular-weight polyesters through reactions with diols like poly(ethylene glycol). wur.nlresearchgate.net

Enzymatic catalysis has been successfully employed for the polymerization of PDC diethyl esters, yielding fully bio-based aromatic-aliphatic polyesters. nih.gov Although much of the current research focuses on the 2,5- and 2,6-isomers due to their symmetry, the principles established are applicable to the broader class of PDC isomers. The thermal properties of the resulting polymers, ranging from amorphous to crystalline, can be tuned based on the specific PDC isomer used, indicating the potential for creating materials with tailored characteristics. nih.gov The inclusion of the nitrogen atom in the aromatic ring, as in this compound, offers a site for modifying polymer properties such as thermal stability and solubility.

The ability of pyridinedicarboxylic acids to act as ligands for metal ions is a key feature in the development of novel nanomaterials. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups can coordinate with metal centers to form stable, repeating structures known as coordination polymers or metal-organic frameworks (MOFs).

For example, the related isomer pyridine-2,6-dicarboxylic acid has been used to synthesize a novel nanorod diaqua(pyridine-2,6-dicarboxylato)copper(II) 3D supramolecular network. researchgate.net This demonstrates how these molecules can direct the assembly of metal ions into specific nanoscale architectures. Such materials are precursors for creating pure phase nanosized metal oxides upon calcination. researchgate.net While specific research on this compound in this context is emerging, its structural features suggest a strong potential for use in creating functional nanomaterials with unique catalytic, magnetic, or porous properties.

Agrochemical Research Applications

Derivatives of pyridone and pyridinedicarboxylic acid are subjects of significant interest in agrochemical research due to their demonstrated biological activities.

The pyridine ring is a core structural component in many commercial insecticides, including neonicotinoids. nih.gov This has spurred research into a wide range of pyridine derivatives for their potential as new insecticidal agents. While direct studies on the pesticidal activity of this compound are not widely published, its role as a precursor to herbicidal compounds is well-documented. google.comepo.org

Furthermore, research into related structures provides insight into potential activity. For instance, various pyriproxyfen (B1678527) derivatives, which feature a pyridine ring, have been synthesized and shown to possess moderate to high insecticidal and ovicidal activities against agricultural pests like Plutella xylostella and Myzus persicae. mdpi.com The investigation of pyridinedicarboxylic acids as scaffolds for new agrochemicals is an active area of research, leveraging the known bioactivity of the pyridine nucleus.

One of the most promising areas of application for derivatives of this compound is in plant growth regulation, specifically as herbicides. Research has shown that compounds incorporating a 2-oxo-3-pyridyl moiety can exhibit potent herbicidal activity.

A series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives were synthesized and evaluated for their ability to control plant growth. nih.gov These studies revealed that many of the synthesized compounds exhibited powerful herbicidal effects against both broad-leaf and grass weeds at low concentrations. nih.govresearchgate.net Structure-activity relationship (SAR) analysis from this research highlighted key molecular features necessary for high efficacy. For example, the presence of a trifluoromethyl group at the 5-position of the pyridine ring was found to be crucial for potent herbicidal activity. nih.gov It was also observed that carboxylic ester derivatives were generally more active than the corresponding free acids or amides. nih.gov These findings underscore the value of the 6-oxo-pyridine scaffold as a foundational structure for discovering and developing novel herbicides.

Table 2: Investigated Herbicidal Derivatives Based on the 2-Oxo-Pyridyl Scaffold

| Base Scaffold | Derivative Class | Key Finding | Target Weeds | Source(s) |

|---|---|---|---|---|

| 3-(2-pyridyl)-benzothiazol-2-one | 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acids | Trifluoromethyl group on pyridine ring is essential for activity. | Broad-leaf and grass weeds | nih.gov |

| 2-Oxo-3-pyridyl core | Carboxylic esters | Ester derivatives showed higher herbicidal activity than free acids or amides. | General weeds | nih.gov |

Development as Research Probes and Chemical Tool Compounds

The utility of a molecule as a research probe or a chemical tool is contingent on its ability to selectively interact with biological or chemical systems, thereby allowing for the investigation of specific processes. In the case of this compound, a thorough review of published scientific literature reveals a notable absence of studies detailing its development or application as a research probe or a chemical tool compound.

While related pyridine dicarboxylic acid derivatives have been investigated for their biological activities, there is no specific information available that describes the use of the 6-oxo variant in this capacity. Consequently, there are no documented examples or detailed research findings to report on its application for probing biological pathways or as a tool for chemical biology. The scientific community has yet to publish research that explores the potential of this specific compound in these areas.

Future Directions and Emerging Research Areas

Exploration of Novel and Efficient Synthetic Methodologies

The development of novel and efficient synthetic routes is paramount for enabling broader research and application of 6-oxo-1H-pyridine-2,3-dicarboxylic acid. Current synthetic methods for related pyridine-2,3-dicarboxylic acids can be limited, sometimes requiring harsh conditions or the use of transition metal catalysts for the oxidation of quinoline (B57606) precursors. google.com Future research should focus on overcoming these limitations.

Key research objectives include:

Developing One-Pot Reactions: Inspired by synthetic protocols for other substituted pyridines, establishing one-pot procedures would significantly improve efficiency, reduce waste, and simplify access to the target molecule and its derivatives. oist.jp

Mild and Environmentally Benign Conditions: There is a need for synthetic strategies that operate under milder conditions, avoiding the use of hazardous reagents and high temperatures. oist.jp This could involve exploring novel catalytic systems, including natural product-based catalysts like pyridine-2-carboxylic acid, which have been used for other heterocyclic syntheses. nih.gov